molecular formula C12H13N3O3S2 B11054160 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No. B11054160
M. Wt: 311.4 g/mol
InChI Key: BVBDLQXAFZONHF-UHFFFAOYSA-N
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Description

4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiazole intermediate with a sulfonamide derivative, such as 4-aminobenzenesulfonamide, under appropriate conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its therapeutic potential and optimize its pharmacological profile.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiazole ring may also contribute to binding affinity and specificity, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide
  • 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-2-carboxamide
  • 4-methyl-N-(4-sulfamoylbenzyl)-1,3-oxazole-5-carboxamide

Uniqueness

Compared to similar compounds, 4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both sulfamoyl and carboxamide groups. These features contribute to its unique reactivity and potential applications. The thiazole ring, in particular, provides a distinct electronic environment that can influence the compound’s chemical and biological properties.

properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

4-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3O3S2/c1-8-11(19-7-15-8)12(16)14-6-9-2-4-10(5-3-9)20(13,17)18/h2-5,7H,6H2,1H3,(H,14,16)(H2,13,17,18)

InChI Key

BVBDLQXAFZONHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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